Diisodecyl succinate
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Overview
Description
Diisodecyl succinate, also known as bis(8-methylnonyl) butanedioate, is an ester of succinic acid. It is primarily used in industrial applications due to its unique chemical properties, such as its ability to act as a plasticizer, lubricant, and surfactant. The compound is known for its high molecular weight and excellent thermal stability, making it suitable for various applications in the chemical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisodecyl succinate is typically synthesized through the esterification of succinic acid with isodecyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:
Succinic Acid+2Isodecyl Alcohol→Diisodecyl Succinate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous esterification processes. These processes often employ reactive distillation techniques to enhance the efficiency of the reaction and to separate the product from the reaction mixture . The use of fixed bed reactors combined with distillation has also been explored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Diisodecyl succinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to succinic acid and isodecyl alcohol.
Oxidation: The compound can be oxidized to form succinic acid derivatives.
Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Succinic acid and isodecyl alcohol.
Oxidation: Succinic acid derivatives.
Substitution: Various substituted succinate esters.
Scientific Research Applications
Diisodecyl succinate has a wide range of applications in scientific research and industry:
Biology: Investigated for its potential use as a biodegradable additive in lubricants and other materials.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Utilized in the formulation of bio-lubricants and as a surfactant in various industrial applications.
Mechanism of Action
The mechanism of action of diisodecyl succinate is primarily related to its function as a plasticizer and lubricant. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing their glass transition temperature. This interaction occurs through the insertion of the this compound molecules between the polymer chains, reducing intermolecular forces and allowing for greater mobility . As a lubricant, it forms a thin film on surfaces, reducing friction and wear.
Comparison with Similar Compounds
Diisodecyl succinate can be compared with other similar compounds, such as:
Diisononyl phthalate (DINP): Both are used as plasticizers, but this compound is preferred for applications requiring higher thermal stability and biodegradability.
Diethylhexyl phthalate (DEHP): DEHP is another common plasticizer, but this compound offers better environmental and health profiles due to its lower toxicity and higher biodegradability.
Diheptyl succinate (DHS): Similar in structure, but this compound has a longer carbon chain, providing better plasticizing efficiency and thermal stability.
Properties
CAS No. |
28801-70-9 |
---|---|
Molecular Formula |
C24H46O4 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
bis(8-methylnonyl) butanedioate |
InChI |
InChI=1S/C24H46O4/c1-21(2)15-11-7-5-9-13-19-27-23(25)17-18-24(26)28-20-14-10-6-8-12-16-22(3)4/h21-22H,5-20H2,1-4H3 |
InChI Key |
BQSLMFSQEBXZHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)CCC(=O)OCCCCCCCC(C)C |
Origin of Product |
United States |
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